N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid
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Overview
Description
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a fluoro-dinitrophenyl group, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid typically involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with specific amino acid derivatives. The process begins with the dissolution of 1,5-difluoro-2,4-dinitrobenzene in acetone, followed by the addition of water and sodium bicarbonate. The reaction mixture is then heated to 40-50°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amino derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid has several scientific research applications:
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a labeling reagent in analytical chemistry.
Mechanism of Action
The mechanism by which N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid exerts its effects involves the interaction of its fluoro-dinitrophenyl group with specific molecular targets. This interaction can lead to the formation of stable complexes, which are essential for its applications in analytical and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the fluoro and nitro groups, which facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide: Known for its use as a labeling reagent in HPLC.
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: Utilized in the determination of enantiomeric excess in amino acids.
Uniqueness
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid is unique due to its specific structural features, which include the combination of a fluoro-dinitrophenyl group with D-alanyl and L-glutamic acid moieties. This unique structure imparts distinct reactivity and stability, making it valuable for various scientific applications.
Properties
CAS No. |
922191-82-0 |
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Molecular Formula |
C15H17FN4O9 |
Molecular Weight |
416.31 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2R)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid |
InChI |
InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7-,13+/m1/s1 |
InChI Key |
FZWOMZRMWKKVQX-FWXDICJISA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
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